IACS-9571
Overview
Description
IACS-9571 is a selective high-affinity dual inhibitor of TRIM24 and BRPF1 bromodomains. It has been designed to have low nanomolar affinities for TRIM24 and BRPF1, making it a potent chemical probe for studying these targets . This compound has shown excellent cellular potency and favorable pharmacokinetic properties, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of IACS-9571 involves a structure-guided design approach. The compound is synthesized through a series of chemical reactions that involve the formation of a dimethylamine analogue. The synthetic route includes the use of various reagents and conditions to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
IACS-9571 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
Mechanism of Action
IACS-9571 exerts its effects by selectively inhibiting the bromodomains of TRIM24 and BRPF1. The compound binds to these bromodomains with high affinity, preventing their interaction with histone H3K23Ac peptides . This inhibition disrupts the normal function of TRIM24 and BRPF1, leading to changes in gene expression and protein interactions. The molecular targets and pathways involved include the TRIM24 and BRPF1 bromodomains, as well as downstream signaling pathways that regulate gene expression .
Comparison with Similar Compounds
IACS-9571 is unique in its high selectivity and affinity for TRIM24 and BRPF1 bromodomains. Similar compounds include other bromodomain inhibitors, such as:
JQ1: A selective inhibitor of the BET family of bromodomains.
I-BET762: Another BET bromodomain inhibitor with therapeutic potential.
Properties
IUPAC Name |
N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O8S/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7/h11-12,16-21,33H,8-10,13-15H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQBRUSSCIAOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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